BenchChemオンラインストアへようこそ!

2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole

PI3Kα inhibition 3D-QSAR kinase inhibitor SAR

2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole (CAS 939773-89-4, MFCD18909882) is a fluorinated benzimidazole building block (C9H8F2N2O, MW 198.17) featuring a 2-difluoromethyl (–CHF2) group and a 6-methoxy (–OCH3) substituent on the bicyclic core. The compound serves as a critical synthetic intermediate in the construction of potent phosphatidylinositol 3-kinase (PI3K) inhibitors, most notably the clinical-stage pan-class I PI3K inhibitor ZSTK474 and its high-potency 6-amino-4-methoxy analogues.

Molecular Formula C9H8F2N2O
Molecular Weight 198.17 g/mol
CAS No. 939773-89-4
Cat. No. B1443984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole
CAS939773-89-4
Molecular FormulaC9H8F2N2O
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)C(F)F
InChIInChI=1S/C9H8F2N2O/c1-14-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3,(H,12,13)
InChIKeyNHYCXXOUHKKMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole (CAS 939773-89-4): A Key Fluorinated Benzimidazole Scaffold for Kinase-Targeted Medicinal Chemistry Procurement


2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole (CAS 939773-89-4, MFCD18909882) is a fluorinated benzimidazole building block (C9H8F2N2O, MW 198.17) featuring a 2-difluoromethyl (–CHF2) group and a 6-methoxy (–OCH3) substituent on the bicyclic core . The compound serves as a critical synthetic intermediate in the construction of potent phosphatidylinositol 3-kinase (PI3K) inhibitors, most notably the clinical-stage pan-class I PI3K inhibitor ZSTK474 and its high-potency 6-amino-4-methoxy analogues . Its value proposition lies in the specific combination of the 6-methoxy regioposition and the 2-CHF2 hydrogen-bond-donor pharmacophore, which together drive meaningful gains in PI3Kα inhibitory activity relative to unsubstituted or regioisomeric scaffolds .

Why Generic 2-Difluoromethylbenzimidazoles Cannot Substitute for 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole in PI3K-Targeted SAR Programs


Benzimidazole-based PI3K inhibitors exhibit extreme sensitivity to the position and electronic character of substituents on the phenyl ring. In the 2-difluoromethylbenzimidazole series, the presence versus absence of a 6-methoxy group produces a pIC50 shift from 8.05 to 8.40 against PI3Kα (approximately 2.2-fold improvement in IC50) . Furthermore, the regioisomeric placement of the methoxy group matters critically: 4-methoxy-substituted ZSTK474 analogues such as SN-32976 show PI3Kα IC50 values of 15.1 nM, whereas 6-amino-4-methoxy analogues achieve sub-nanomolar potency (IC50 = 0.22 nM for p110α), representing a >60-fold difference driven by the 6-position substitution pattern . Substituting a trifluoromethyl group for difluoromethyl at C2 eliminates the hydrogen-bond-donor capacity of the CHF2 proton, which 3D-QSAR contour maps identify as essential for optimal PI3Kα binding interactions . Generic interchange with unsubstituted or differently substituted benzimidazoles therefore carries a high risk of substantial potency loss in downstream kinase inhibitor candidates.

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole (CAS 939773-89-4) Versus Closest Structural Analogs


6-Methoxy Substitution Confers a >2-Fold Enhancement in PI3Kα Inhibitory Potency Versus the Unsubstituted 2-Difluoromethylbenzimidazole Parent Scaffold

In a systematic 3D-QSAR and biological evaluation study of 2-difluoromethylbenzimidazole derivatives, Compound 2 bearing a methoxy group at the R2 (6-position) exhibited a pIC50 of 8.40 (IC50 ≈ 4.0 nM) against PI3Kα, compared with Compound 1 without methoxy substitution, which showed a pIC50 of 8.05 (IC50 ≈ 8.9 nM) . This represents a 2.24-fold increase in molar potency. The CoMFA steric contour map independently predicted that bulk substituents at this position would improve biological activity, validating the methoxy group as the minimal productive substituent .

PI3Kα inhibition 3D-QSAR kinase inhibitor SAR

6-Methoxy Regioisomer Drives Sub-Nanomolar PI3Kα Potency in Downstream Drug Conjugates, Exceeding 4-Methoxy Analogues by >60-Fold

When elaborated into 1,3,5-triazine drug conjugates, the regioisomeric position of the methoxy group on the benzimidazole core produces stark potency differences. The 6-amino-4-methoxy analogue (bearing methoxy at the 4-position corresponding to the 6-position of the precursor benzimidazole scaffold) showed an IC50 of 0.22 nM against p110α PI3K . In contrast, the 4-methoxybenzimidazole-derived SN-32976 achieves an IC50 of 15.1 nM against PI3Kα . The 6-position methoxy scaffold also yielded the clinical candidate ZSTK474 (PI3Kα IC50 = 16 nM) . This regioisomeric sensitivity is further underscored by the observation that the 6-amino-4-methoxy analogue displays >1000-fold potency enhancement over the corresponding 6-aza-4-methoxy analogue across all three class Ia PI3K enzymes .

regioisomeric SAR PI3Kα p110α oncology lead optimization

Difluoromethyl (CHF2) Provides a Unique Hydrogen-Bond-Donor Pharmacophore Absent in Trifluoromethyl (CF3) Analogues, Critical for PI3Kα Binding

The 2-difluoromethyl group (–CHF2) possesses a polarized C–H bond capable of acting as a hydrogen-bond donor, a property entirely absent in the corresponding trifluoromethyl (–CF3) analogue 6-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 3671-65-6) . This distinction is pharmacologically consequential: 3D-QSAR contour maps from the 2-difluoromethylbenzimidazole PI3Kα inhibitor study identified the CHF2 region as a favorable electrostatic interaction site, and molecular docking of the most active compound (29) with PI3Kα (PDB: 4YKN) revealed specific non-classical hydrogen bonds mediated by the difluoromethyl group and adjacent substituents . The experimentally validated pIC50 of 8.64 for CHF2-bearing template compound 29 confirms the productive engagement of this pharmacophore . The trifluoromethyl analogue is commercially available but lacks the hydrogen-bond-donor capability, making it mechanistically unsuitable for PI3Kα inhibitor design where CHF2-mediated interactions are required .

fluorine medicinal chemistry hydrogen-bond donor CHF2 vs CF3

6-Methoxy-Containing ZSTK474 Conjugates Achieve Single-Agent In Vivo Tumor Growth Inhibition of 81% in Glioblastoma Xenograft Models, Validating Translational Relevance

The in vivo translatability of the 6-methoxy-2-difluoromethylbenzimidazole scaffold has been demonstrated using the optimized 6-amino-4-methoxy analogue derived from this core. In a U87MG human glioblastoma tumor xenograft model in Rag1(-/-) mice, intraperitoneal administration at 50 mg/kg (qd × 10 dosing schedule) produced an 81% reduction in cancer growth compared to untreated controls . This result is built directly upon the 6-methoxy benzimidazole scaffold and its attendant potency advantages, providing a validated translational bridge from the building block (CAS 939773-89-4) to in vivo anticancer activity . The parent ZSTK474 compound (also derived from the 2-difluoromethylbenzimidazole core) has demonstrated antitumor activity across multiple xenograft models, confirming the general in vivo tractability of this scaffold class .

in vivo efficacy glioblastoma xenograft tumor growth inhibition

The 2-Difluoromethyl-6-methoxy Substitution Pattern Enables PI3Kδ Selectivity Tuning: ZSTK474 Achieves PI3Kδ IC50 = 4.6 nM with 3.5-Fold Selectivity Over PI3Kα

The 2-difluoromethylbenzimidazole scaffold, when elaborated at the N1 position with a 4,6-dimorpholino-1,3,5-triazine, yields ZSTK474—an ATP-competitive pan-class I PI3K inhibitor with differential isoform sensitivity . ZSTK474 inhibits PI3Kδ with an IC50 of 4.6 nM, PI3Kα at 16 nM, PI3Kβ at 44 nM, and PI3Kγ at 49 nM, translating to an approximately 3.5-fold selectivity for PI3Kδ over PI3Kα and approximately 9.6-fold over PI3Kβ . This isoform selectivity profile is directly attributable to the 2-difluoromethylbenzimidazole pharmacophore, as SAR studies demonstrate that modifications to the benzimidazole 4- and 6-positions can dramatically shift isoform potency . The unsubstituted 2-difluoromethylbenzimidazole core without the 6-methoxy group has not been profiled for isoform-selective PI3Kδ conjugate activity, making CAS 939773-89-4 the appropriate starting material for PI3Kδ-selective lead optimization .

PI3Kδ selectivity isoform selectivity immuno-oncology

Procurement-Relevant Application Scenarios for 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole (CAS 939773-89-4)


PI3Kα Inhibitor Lead Optimization: Building from a Validated 6-Methoxy Scaffold with Documented pIC50 Gains Over Unsubstituted Analogues

Medicinal chemistry teams developing ATP-competitive PI3Kα inhibitors can use CAS 939773-89-4 as the core benzimidazole fragment for N1 elaboration into 1,3,5-triazine, pyrimidine, or other heterocyclic conjugates. The quantitative evidence demonstrates that the 6-methoxy group alone delivers a pIC50 increase from 8.05 to 8.40 (≈2.2-fold potency gain) relative to the unsubstituted parent scaffold . Downstream optimization using the 6-amino-4-methoxy elaboration strategy has achieved sub-nanomolar PI3Kα IC50 values (0.22 nM) . This building block is the rational starting point for any PI3Kα program requiring the 2-CHF2 hydrogen-bond-donor pharmacophore in combination with a 6-position methoxy substituent.

PI3Kδ-Selective Inhibitor Discovery: Exploiting the 3.5-Fold PI3Kδ-over-PI3Kα Selectivity Window of ZSTK474-Derived Scaffolds

Investigators targeting PI3Kδ for B-cell malignancies, autoimmune disorders, or inflammatory diseases can procure CAS 939773-89-4 as the entry point to the ZSTK474 chemotype, which exhibits a PI3Kδ IC50 of 4.6 nM with quantifiable selectivity over PI3Kα (3.5-fold), PI3Kβ (9.6-fold), and PI3Kγ (10.7-fold) . Published SAR from the Rewcastle et al. study establishes that modifications at the benzimidazole 4- and 6-positions are the primary determinants of isoform potency shifts, providing a rational framework for further selectivity engineering .

Fluorine-19 NMR Probe Development: Leveraging the CHF2 Group as a Sensitive Spectroscopic Reporter for Protein-Ligand Binding Studies

The –CHF2 group on CAS 939773-89-4 provides a distinctive ¹⁹F NMR signal with chemical shift sensitivity to hydrogen-bonding environments, making it useful as a spectroscopic probe for studying PI3K-ligand interactions. The predicted pKa of 10.43 for the benzimidazole NH , combined with the CHF2 proton's hydrogen-bond-donor capacity that engages PI3Kα active-site residues as shown by molecular docking with 4YKN , creates a fluorine-enabled tool compound suitable for both biochemical binding assays and fragment-based drug discovery (FBDD) campaigns where ¹⁹F NMR is the primary screening readout.

In Vivo Pharmacology Studies: Accessing a Scaffold with Proven Translational Efficacy (81% Tumor Growth Inhibition in Xenograft)

For research groups transitioning from in vitro PI3K inhibitor screening to in vivo proof-of-concept studies, the 6-methoxy-2-difluoromethylbenzimidazole scaffold is backed by demonstrated in vivo efficacy. The optimized conjugate derived from this core achieved 81% tumor growth inhibition in a U87MG glioblastoma xenograft model at 50 mg/kg ip . Procuring CAS 939773-89-4 ensures that subsequent synthetic elaboration remains on a scaffold path with established in vivo tolerability and target engagement, reducing the risk of late-stage attrition due to scaffold-specific pharmacokinetic liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.